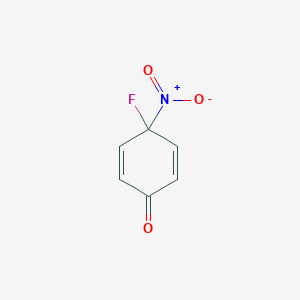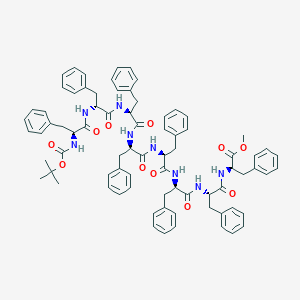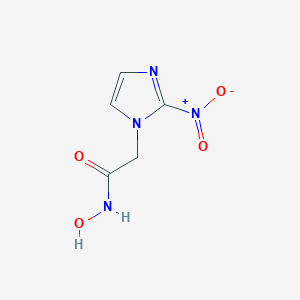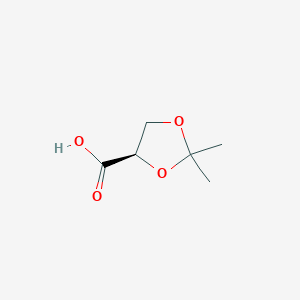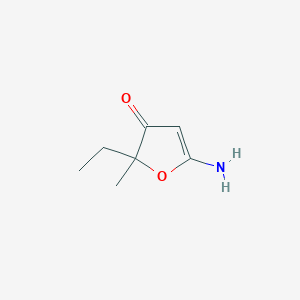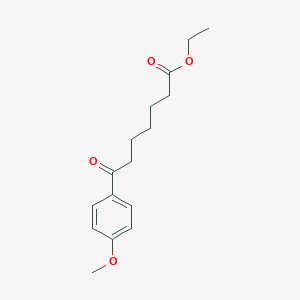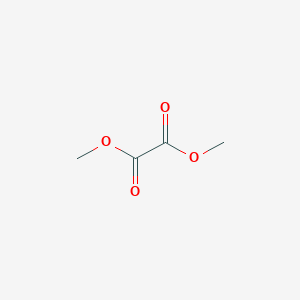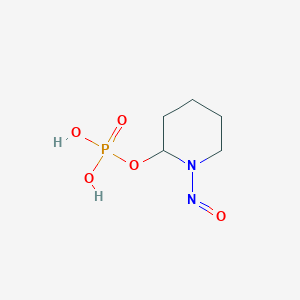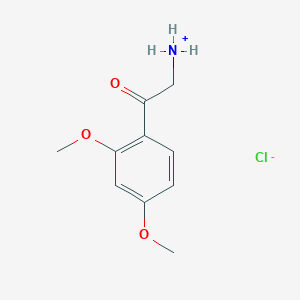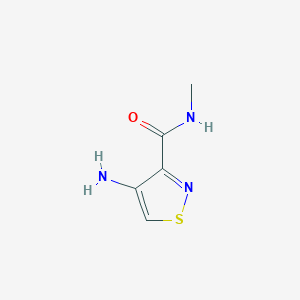
4-amino-N-methylisothiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-amino-N-methylisothiazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of bacterial cells and cancer cells. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that 4-amino-N-methylisothiazole-3-carboxamide has biochemical and physiological effects on bacterial cells, cancer cells, and brain cells. It has been shown to inhibit the growth of bacterial cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells, which is a process that leads to cell death. Additionally, this compound has been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-amino-N-methylisothiazole-3-carboxamide in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound has shown promising results in various studies, which makes it a good candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-amino-N-methylisothiazole-3-carboxamide. One direction is to further study its antimicrobial properties and potential use in the development of new antibiotics. Another direction is to study its anticancer properties and potential use in the development of new chemotherapeutic agents. Additionally, further research is needed to understand its mechanism of action and potential use in the treatment of neurological disorders. Finally, more studies are needed to determine the toxicity and safety of this compound for human use.
Conclusion
4-amino-N-methylisothiazole-3-carboxamide is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using different methods and has been studied for its antimicrobial and anticancer properties, as well as its potential use in the treatment of neurological disorders. Further research is needed to understand its mechanism of action, biochemical and physiological effects, and potential toxicity for human use.
Synthesemethoden
4-amino-N-methylisothiazole-3-carboxamide can be synthesized using different methods. One of the commonly used methods is the reaction between N-methylisothiazole-3-carboxamide and ammonia in the presence of a catalyst. Another method involves the reaction between 4-amino-5-mercapto-1,2,3-thiadiazole and methyl isocyanate. Both methods yield 4-amino-N-methylisothiazole-3-carboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
4-amino-N-methylisothiazole-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial properties and has shown promising results against various bacterial strains. It has also been studied for its anticancer properties and has shown potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
115106-39-3 |
|---|---|
Produktname |
4-amino-N-methylisothiazole-3-carboxamide |
Molekularformel |
C5H7N3OS |
Molekulargewicht |
157.2 g/mol |
IUPAC-Name |
4-amino-N-methyl-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-7-5(9)4-3(6)2-10-8-4/h2H,6H2,1H3,(H,7,9) |
InChI-Schlüssel |
GPHZORBGZUELLF-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NSC=C1N |
Kanonische SMILES |
CNC(=O)C1=NSC=C1N |
Synonyme |
3-Isothiazolecarboxamide,4-amino-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



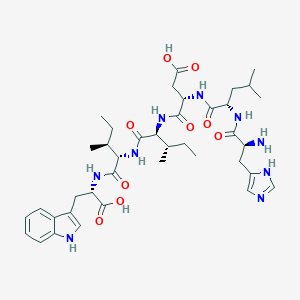
![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)

